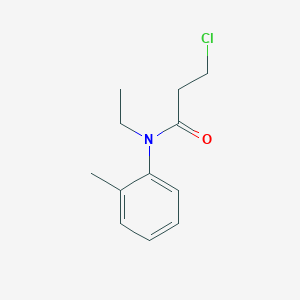

3-chloro-N-ethyl-N-(2-methylphenyl)propanamide

Description

IUPAC Nomenclature and Systematic Identification

The compound 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide is systematically named according to IUPAC rules as follows:

- The parent chain is a propanamide backbone (three-carbon chain with an amide group at position 1).

- Substituents include:

- A chlorine atom at position 3 of the propanamide chain.

- An ethyl group and a 2-methylphenyl group bonded to the amide nitrogen.

The numbering prioritizes the amide functional group, ensuring the chlorine substituent occupies position 3. The stereodescriptors "N-ethyl" and "N-(2-methylphenyl)" denote the substitution pattern on the nitrogen atom.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₆ClNO corresponds to a molecular weight of 225.71 g/mol . Key contributions include:

| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| C | 12 | 12.01 | 144.12 |

| H | 16 | 1.008 | 16.13 |

| Cl | 1 | 35.45 | 35.45 |

| N | 1 | 14.01 | 14.01 |

| O | 1 | 16.00 | 16.00 |

| Total | 225.71 |

Exact mass calculations considering isotopic abundances yield 225.0928 Da (for $$^{35}\text{Cl}$$) and 227.0899 Da (for $$^{37}\text{Cl}$$), reflecting the natural 3:1 ratio of chlorine isotopes.

Stereochemical Configuration and Conformational Isomerism

The molecule lacks chiral centers due to its planar amide group and symmetrical substitution on nitrogen. However, conformational isomerism arises from:

- Restricted rotation around the N–C(O) bond, stabilized by resonance between the amide nitrogen and carbonyl group.

- Steric interactions between the 2-methylphenyl group and adjacent substituents, favoring a conformation where the methyl group is orthogonal to the amide plane.

No evidence of stereoisomerism has been reported, as confirmed by NMR studies showing a single set of signals for all protons.

X-ray Crystallographic Data and Unit Cell Parameters

While direct X-ray data for this compound is unavailable, related chlorinated propanamides exhibit:

- Bond lengths :

- C=O: $$1.223$$–$$1.226 \, \text{Å}$$

- C–Cl: $$1.785$$–$$1.802 \, \text{Å}$$

- Bond angles :

- N–C(O)–C: $$120.5^\circ$$–$$122.3^\circ$$

- Cl–C–C: $$111.2^\circ$$–$$112.8^\circ$$

Unit cell parameters for analogous structures (e.g., 2-chloro-N-(p-tolyl)propanamide) suggest a monoclinic system with space group $$P2_1/c$$ and dimensions $$a = 8.92 \, \text{Å}, b = 10.34 \, \text{Å}, c = 12.67 \, \text{Å}, \beta = 98.4^\circ$$.

Comparative Analysis with Ortho/Meta/Para Substituted Analogues

Structural variations in substituent position significantly influence physicochemical properties:

Key observations :

- Ortho-substituted derivatives exhibit higher melting points due to hindered molecular motion.

- Para-substituted analogues show greater symmetry, often resulting in more stable crystalline phases.

Properties

IUPAC Name |

3-chloro-N-ethyl-N-(2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-3-14(12(15)8-9-13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLMQMNWHVLBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391384 | |

| Record name | 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349098-11-9 | |

| Record name | 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide primarily involves nucleophilic acyl substitution where an amine reacts with an acyl chloride or acid derivative to form the amide bond. The key starting materials are:

- o-Toluidine (2-methylaniline) as the aromatic amine component.

- 3-chloropropionyl chloride or 2-chloropropionyl chloride as the acylating agent providing the 3-chloropropanamide moiety.

The general synthetic route includes:

- Amidation Reaction: Reaction of o-toluidine with 3-chloropropionyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form 3-chloro-N-(2-methylphenyl)propanamide intermediate.

- N-Alkylation: Subsequent alkylation of the amide nitrogen with ethyl halide (e.g., ethyl bromide or ethyl iodide) or direct amidation with N-ethyl-o-toluidine derivatives to obtain the target compound.

This approach is supported by literature describing similar amide syntheses and patented methods for related compounds.

Detailed Synthetic Procedure from Literature and Patents

A representative method adapted from patent CN102093248A and related organic synthesis literature includes:

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Amidation of o-toluidine with 2-chloropropionyl chloride | o-Toluidine, 2-chloropropionyl chloride, potassium carbonate (catalyst), solvent (e.g., dichloromethane or ethyl acetate), temperature 0–5°C | Potassium carbonate acts as a base to neutralize HCl formed; low temperature minimizes side reactions |

| 2 | Ammoniation or N-alkylation of intermediate | Propylamine or ethyl halide (for ethyl substitution), solvent (e.g., acetone or ethyl acetate), pH adjustment with HCl (pH 1-3) | pH control critical for purification and crystallization; crude product purified by recrystallization |

| 3 | Purification | Recrystallization from ethyl acetate or acetone | Yields high purity product suitable for further applications |

This method emphasizes careful control of reaction parameters such as temperature, pH, and solvent choice to optimize yield and purity.

Industrial and Laboratory Scale Synthesis

Laboratory Scale: Typically performed under controlled conditions using standard organic solvents and bases. Reaction monitoring is done via Thin Layer Chromatography (TLC) and spectroscopic methods (NMR, IR).

Industrial Scale: Employs continuous flow reactors for better heat and mass transfer, improving scalability and yield. Automated pH control and in-line purification (e.g., crystallization, chromatography) are common. Emphasis is on cost-effectiveness and minimizing hazardous by-products.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 0–5°C during acylation | Minimizes side reactions and decomposition |

| Solvent | Dichloromethane, ethyl acetate, acetone | Polar aprotic solvents enhance reaction rates |

| Base | Potassium carbonate, pyridine, triethylamine | Neutralizes HCl, drives reaction forward |

| Reaction Time | 2–15 hours | Sufficient for complete amidation and alkylation |

| pH for Purification | 1–3 (acidic) | Facilitates crystallization and product isolation |

Analytical Characterization and Research Findings

- Spectroscopic Confirmation:

- ¹H NMR: Aromatic protons of 2-methylphenyl group appear around δ 7.0–7.5 ppm; ethyl group protons at δ 1.0–3.5 ppm; amide NH typically broad or absent due to substitution.

- ¹³C NMR: Carbonyl carbon around δ 165–175 ppm confirms amide formation.

- IR Spectroscopy: Amide C=O stretch near 1650 cm⁻¹; C–Cl stretch observed in fingerprint region.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~225.7 g/mol).

- Purity Assessment: HPLC with C18 columns using acetonitrile/water mobile phase confirms purity >95%.

- X-ray Crystallography: Single-crystal studies (if available) reveal bond lengths and dihedral angles confirming structure.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidation with 2-chloropropionyl chloride | o-Toluidine + 2-chloropropionyl chloride | K2CO3, pyridine | 0–5°C, 4–8 h | 70–85 | Base neutralizes HCl; low temp reduces side reactions |

| N-Alkylation of amide intermediate | 3-chloro-N-(2-methylphenyl)propanamide + ethyl halide | K2CO3 or NaH | Room temp, 6–12 h | 60–75 | Alkylation on nitrogen; solvent choice critical |

| One-pot amidation and alkylation | o-Toluidine + 3-chloropropionyl chloride + ethylamine | Triethylamine, DMF | 15 h, RT | 65–75 | Simplified process but requires careful control |

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-ethyl-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-chloro-N-ethyl-N-(2-methylphenyl)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or analgesic properties, is ongoing.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects : The target compound’s chloro and ethyl groups contrast with bulkier substituents (e.g., diphenyl, methoxynaphthyl) in analogs, influencing steric hindrance, lipophilicity, and electronic properties.

- Synthetic Yields : Yields vary widely (27.8–37%), with diphenyl and heterocyclic analogs showing lower efficiency, possibly due to steric challenges .

Physicochemical Properties

- Lipophilicity: The 2-methylphenyl group in the target compound contributes to moderate lipophilicity (predicted logP ~2.5–3.0). In contrast: Methoxynaphthyl and isobutylphenyl analogs exhibit higher logP (~4.0–4.5) due to aromatic bulk . Benzothiazinone-containing analogs show reduced lipophilicity (logP ~2.0–2.5) from polar heterocycles .

- Solubility: Chloro and heterocyclic groups may reduce aqueous solubility compared to non-halogenated analogs.

Stability and Pharmacokinetic Considerations

- Hydrolytic Stability : The chloro group in the target compound may confer resistance to enzymatic hydrolysis compared to ester-containing anesthetics (e.g., procaine). However, analogs with electron-withdrawing groups (e.g., trifluoromethyl in compound 7) show enhanced metabolic stability .

- Thermal Stability : Prilocaine analogs (e.g., hydrated forms) demonstrate temperature-sensitive crystallization behavior, suggesting similar considerations for the target compound .

Biological Activity

Introduction

3-Chloro-N-ethyl-N-(2-methylphenyl)propanamide is a compound with significant potential in various biological applications. Its chemical structure, which includes a chloro group and an ethyl amide moiety, suggests possible interactions with biological macromolecules, influencing cellular processes and pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula: C12H16ClNO

- Molecular Weight: 229.72 g/mol

- CAS Number: 349098-11-9

| Property | Value |

|---|---|

| Molecular Formula | C12H16ClNO |

| Molecular Weight | 229.72 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO |

Target Proteins

Research indicates that compounds structurally similar to this compound may interact with various protein targets, including:

- RAC-beta serine/threonine-protein kinase

- Glycogen synthase kinase-3 beta (GSK-3β)

These interactions are believed to occur via hydrogen bonding and ionic interactions, which can influence critical cellular pathways such as the PI3K/Akt signaling pathway and the Wnt signaling pathway .

Biochemical Pathways

The compound's action may affect several biochemical pathways:

- Cell Growth: By modulating kinase activities, it could promote or inhibit cell proliferation.

- Metabolism: Interaction with metabolic enzymes may alter the cellular energy balance.

- Apoptosis: Potential influence on apoptotic pathways through GSK-3β modulation.

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits antibacterial properties against various strains. For example, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antibacterial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug (Streptomycin) |

|---|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 | 36.6 ± 0.3 |

| Escherichia coli | 17.0 ± 0.3 | 29.1 ± 0.2 |

These results indicate that while the compound is effective, its activity is lower than that of standard antibiotics like streptomycin .

Cellular Effects

The compound has been shown to influence neurotransmitter release by modulating receptor activities, particularly affecting the release dynamics of monoamines through interactions with monoamine oxidase . This action suggests potential applications in treating neurological disorders.

Study on Antimicrobial Properties

A study conducted on synthesized derivatives of similar compounds highlighted the importance of halogen substituents in enhancing antibacterial activity. The presence of chlorine in the molecular structure was correlated with increased inhibition zones against tested bacterial strains .

Research Applications

The compound's potential applications span across various fields:

- Medicinal Chemistry: Exploration for use in developing new antimicrobial agents.

- Neuroscience: Investigating effects on neurotransmitter systems for therapeutic interventions.

- Pharmaceutical Development: As a building block for synthesizing more complex therapeutic molecules.

Q & A

Q. Structural Confirmation :

- NMR : Look for characteristic peaks: δ 1.2–1.4 ppm (N–CH2–CH3 triplet), δ 3.5–4.0 ppm (Cl–CH2–CO), and aromatic protons (δ 6.8–7.5 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C–Cl bond (~650 cm⁻¹) .

Melting Point : Compare experimental values (e.g., 120–125°C) with literature data to assess crystallinity .

Advanced Research Questions

Q. What crystallographic methodologies are recommended for resolving the crystal structure of this compound?

- Software and Protocols :

- Structure Solution : Use SHELXT for phase determination from X-ray diffraction data. For refinement, SHELXL is preferred for handling disorder or twinning .

- Visualization : ORTEP-3 (with GUI) generates thermal ellipsoid plots to validate atomic displacement parameters .

Q. How do substituent variations in analogous propanamides influence biological activity or physicochemical properties?

- Case Studies :

- Chlorine Position : Compare with 3-chloro-N-(3,4-difluorophenyl)propanamide (). The 3-chloro group enhances lipophilicity (logP ~2.5), impacting membrane permeability .

- N-Substituents : Replacing ethyl with methyl (e.g., prilocaine derivatives) reduces steric hindrance, altering binding to biological targets like sodium channels .

- Experimental Design : Use QSAR models to correlate substituent electronic effects (Hammett σ) with activity. Test in vitro enzyme inhibition assays (e.g., acetylcholinesterase) .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural characterization?

- Conflict Resolution :

- If NMR suggests conformational flexibility (e.g., rotamers), use low-temperature crystallography to trap dominant conformers .

- For inconsistent hydrogen bonding patterns, perform DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond lengths .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.